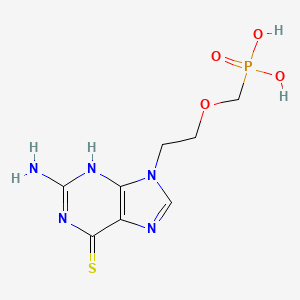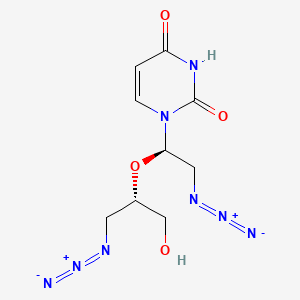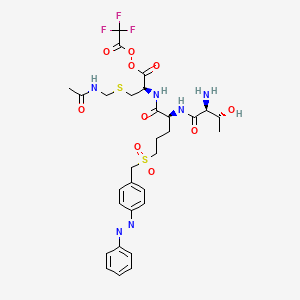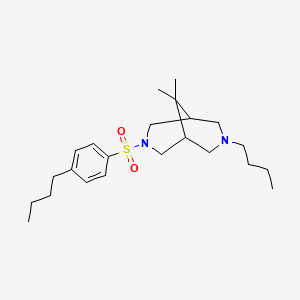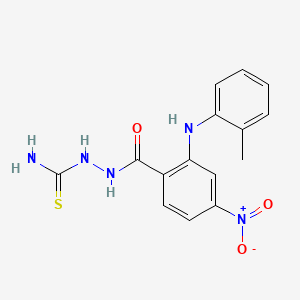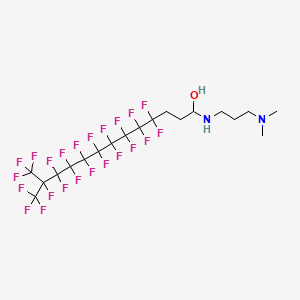
5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine is a heterocyclic compound that contains a fused ring system incorporating pyrrole, thiophene, and diazepine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate amine with a diketone.
Cyclization: The pyrrole derivative undergoes cyclization with a thiophene derivative under specific conditions to form the fused ring system.
Diazepine Ring Formation: The final step involves the formation of the diazepine ring through intramolecular cyclization, often catalyzed by a base such as cesium carbonate in a solvent like dimethyl sulfoxide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing groups.
Cycloaddition: It can participate in cycloaddition reactions to form more complex fused ring systems.
Applications De Recherche Scientifique
5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine can be compared with other similar compounds such as:
Pyrroloquinoline Derivatives: These compounds also contain a fused ring system and exhibit similar biological activities.
Thienodiazepine Derivatives: These compounds share the thiophene and diazepine rings and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, which may differ from those of other similar compounds.
Propriétés
Numéro CAS |
136334-12-8 |
|---|---|
Formule moléculaire |
C16H14N2S |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
9-phenyl-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene |
InChI |
InChI=1S/C16H14N2S/c1-2-5-12(6-3-1)16-14-7-4-9-18(14)13-8-10-19-15(13)11-17-16/h1-10,16-17H,11H2 |
Clé InChI |
POJIZNXDINVFNJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CS2)N3C=CC=C3C(N1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


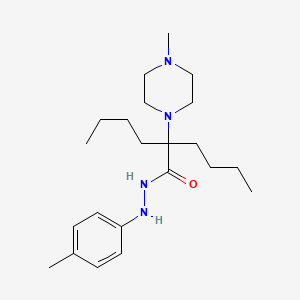
![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)
